1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
Synthesis Analysis
The synthesis of related complex organic compounds often involves multi-step reactions, combining various chemical entities to form new structures. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of specific acetonitrile and ethyl derivatives in the presence of piperidine showcases a method that could be analogous to synthesizing the compound (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic techniques, such as NMR and X-ray diffraction, to determine the arrangement of atoms within the molecule. For example, structural and conformational analysis of tropane-3-spiro-4'(5')-imidazolines provided insights into the preferred conformation of related compounds (Whelan et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving such compounds may include transformations under specific conditions, leading to the formation of new chemical structures. The reactivity can be influenced by the functional groups present within the molecule.
Physical Properties Analysis
The physical properties of complex organic molecules, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. For instance, the analysis of spiro compounds in NMR spectra offers insights into conformational changes affecting physical properties (Abe et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential for further chemical reactions and applications. The synthesis and characterization of novel compounds derived from imidazo[1,2-a]pyridine derivatives highlight the exploration of chemical properties for new molecular entities (Evrard et al., 2022).
properties
IUPAC Name |
2,3-dihydro-1-benzothiophen-2-yl-(5-ethylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-2-25-10-7-16-19(23-14-22-16)21(25)8-11-24(12-9-21)20(26)18-13-15-5-3-4-6-17(15)27-18/h3-6,14,18H,2,7-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNIUYGMXSNTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C13CCN(CC3)C(=O)C4CC5=CC=CC=C5S4)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2,3-Dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] |
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